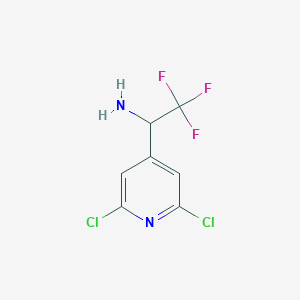

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a molecular weight of 246.02 . It is a powder in physical form . The IUPAC name for this compound is 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2,6,14H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 246.02 . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

Synthesis and Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used as ligands for over 15 years. These compounds have both advantages and disadvantages compared to the widely investigated terpyridines. Research highlights include the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemical Reactions and Properties

A study on the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendant group demonstrates the preparation of polymers with high glass transition temperatures and good thermal stability, showcasing the potential application of such compounds in high-performance materials (Ghaemy & Alizadeh, 2009).

Luminescence Enhancement

The study on chloroplatinum(II) complexes of 2,6-bis(benzimidazol-2'-yl)pyridine demonstrates remarkable luminescence enhancement in water triggered by PF₆⁻. This finding could be significant for applications in sensing and molecular imaging, as the luminescence properties are crucial for such applications (Liang et al., 2014).

Novel Synthetic Pathways

Research on rerouting nucleophilic substitution from the 4-position to the 2- or 6-position of dihalopyridines presents a valuable regiocontrol in chemical synthesis. This capability to control the site of reaction on a pyridine ring opens up new possibilities for the synthesis of complex organic molecules (Schlosser, Rausis, & Bobbio, 2005).

Polyimide Synthesis and Properties

Another study on the synthesis and characterization of novel polyimides derived from an aromatic diamine and various dianhydrides highlights the development of materials with excellent solubility, thermal stability, and mechanical properties. These polyimides' properties make them suitable for high-performance applications, including aerospace and electronics (Yin et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine and agriculture. As a pyridine derivative, it could have potential uses in the synthesis of plant protection chemicals and other biologically active substances .

作用機序

Target of Action

Similar compounds have been shown to inhibit the cytokinin oxidase/dehydrogenase (ckx) function in various crop plants .

Mode of Action

It’s known that similar compounds act as inhibitors of the ckx enzyme . This inhibition could potentially lead to an increase in cytokinin levels, as CKX is responsible for the degradation of cytokinins .

Biochemical Pathways

Cytokinins are involved in various physiological processes, including cell division, chloroplast differentiation, leaf senescence, and regulation of metabolite transport .

Result of Action

By inhibiting ckx and potentially increasing cytokinin levels, the compound could have various effects on plant growth and development .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .

Cellular Effects

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine can have various effects on cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(2-5(9)14-4)6(13)7(10,11)12/h1-2,6H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHOOFVIJVDMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)

![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)

![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)